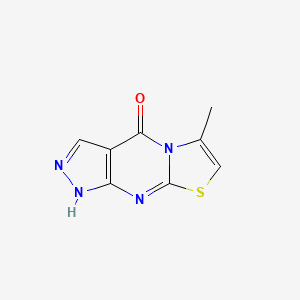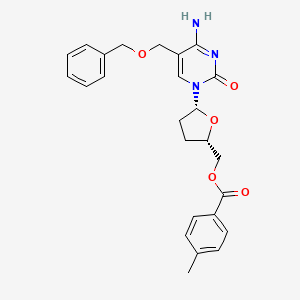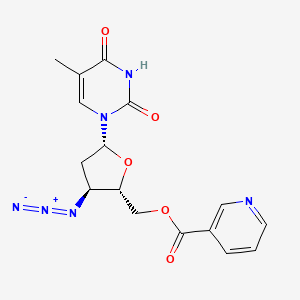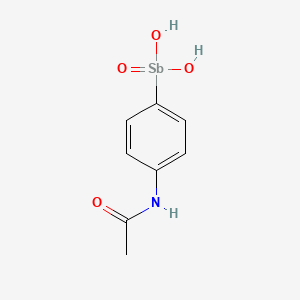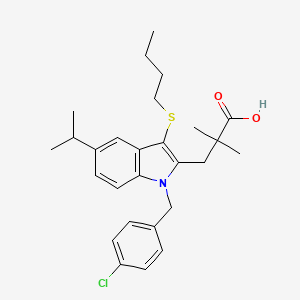
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a diethylamino group and a dimethylpyrrole moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate typically involves the reaction of ethyl acrylate with diethylamine and 2,5-dimethylpyrrole. The reaction is usually carried out under controlled conditions, such as:
Temperature: Moderate temperatures (e.g., 50-70°C) to ensure optimal reaction rates.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diethylamino and pyrrole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate involves its interaction with molecular targets, such as enzymes or receptors. The diethylamino and pyrrole groups may play a role in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acrylate: A simpler acrylate with similar reactivity but lacking the diethylamino and pyrrole groups.
Diethylaminoethyl acrylate: Contains the diethylamino group but lacks the pyrrole moiety.
2,5-Dimethylpyrrole: Shares the pyrrole structure but lacks the acrylate and diethylamino groups.
Uniqueness
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
960-88-3 |
|---|---|
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C15H24N2O2/c1-6-17(7-2)14(10-15(18)19-8-3)13-9-11(4)16-12(13)5/h9-10,16H,6-8H2,1-5H3 |
Clé InChI |
AWHNEYHHGDLRIY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=CC(=O)OCC)C1=C(NC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
